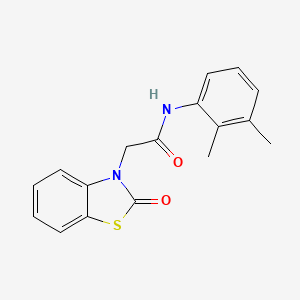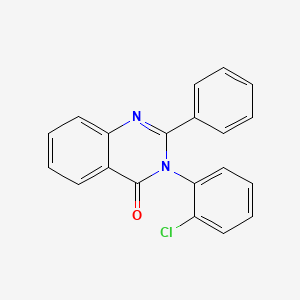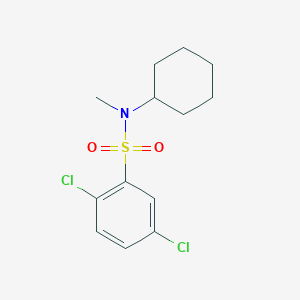![molecular formula C20H23N3O2 B5580018 4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5580018.png)
4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Development and Therapeutic Potential in Tuberculosis Treatment
Macozinone, a derivative encompassing the piperazine-benzothiazinone structure, is currently under Phase 1/2 clinical studies for the treatment of tuberculosis (TB). This compound targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential arabinan polymers in the Mycobacterium tuberculosis cell wall. Initial clinical studies show promise for Macozinone's development towards more effective TB drug regimens, highlighting its significant therapeutic potential (Makarov & Mikušová, 2020).
Role in Antimicrobial and Antifungal Applications
Piperazine derivatives, including 4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone, are explored for their anti-mycobacterial activities. These compounds, due to their structural versatility, have shown potent activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. Such derivatives serve as a foundation for designing selective, safer, and cost-effective anti-mycobacterial agents, emphasizing the importance of piperazine-based molecules in medicinal chemistry (Girase et al., 2020).
Insights into Neurodegenerative Disease Research
Amyloid imaging in Alzheimer's disease has benefited from the development of compounds like this compound. Such derivatives have been studied as radioligands in PET imaging to measure amyloid deposits in the brain, contributing to early detection and evaluation of antiamyloid therapies in Alzheimer's disease. This highlights the compound's utility in understanding the pathophysiological mechanisms and progression of neurodegenerative diseases (Nordberg, 2008).
Contributions to Drug Discovery and Pharmacology
Piperazine derivatives are recognized for their broad therapeutic uses, including as antipsychotic, antihistamine, antianginal, and antidepressant agents. The modification of substituents on the piperazine nucleus significantly impacts the medicinal potential of resultant molecules. The exploration of piperazine-based molecules in drug discovery emphasizes the scaffold's flexibility and potential in developing novel therapeutic agents for various diseases (Rathi et al., 2016).
特性
IUPAC Name |
4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-8-10-16(11-9-15)23-13-12-22(14-19(23)24)20(25)17-6-4-5-7-18(17)21(2)3/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUOSOOKFSSUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=CC=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5579939.png)
![2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide](/img/structure/B5579964.png)
![1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5579970.png)

![4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5579994.png)
![2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE](/img/structure/B5579999.png)



![2-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B5580037.png)
![4,6-dichloro-N-[2-(difluoromethylsulfanyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5580043.png)


